molecular formula C17H12N4O B11149576 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11149576
M. Wt: 288.30 g/mol
InChI Key: IZEWJUNPPACZKE-UHFFFAOYSA-N
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Description

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl group and a pyridinyl group, making it a unique and versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylhydrazine with 4-pyridinecarboxaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine
  • 2-phenyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This structural arrangement enhances its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

2-phenyl-6-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20)

InChI Key

IZEWJUNPPACZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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